N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Blood-brain barrier Peripheral α2-adrenoceptor Cerebral blood flow

N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine (commonly designated ST-91) is a substituted aniline belonging to the imidazoline class of α2-adrenoceptor (α2-AR) agonists. It is a polar, hydrophilic structural analog of clonidine that does not cross the blood-brain barrier, enabling the selective study of peripheral and spinal α2-adrenoceptor pharmacology without confounding central nervous system effects.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
CAS No. 4751-48-8
Cat. No. B1681119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine
CAS4751-48-8
Synonyms2-(2,6-diethylphenylamino)-2-imidazolidine
2-(2,6-diethylphenylamino)-2-imidazolidine hydrochloride
2-(2,6-diethylphenylamino)-2-imidazolidine monohydrochloride
2-(2,6-diethylphenylamino)-2-imidazolidine nitrate
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine
ST 91
ST-91
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC2=NCCN2
InChIInChI=1S/C13H19N3/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16)
InChIKeyIALHTUPVRAQZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ST-91 (N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, CAS 4751-48-8) – Peripherally-Restricted α2-Adrenoceptor Agonist for Spinal Pain & Subtype Pharmacology Research


N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine (commonly designated ST-91) is a substituted aniline belonging to the imidazoline class of α2-adrenoceptor (α2-AR) agonists [1]. It is a polar, hydrophilic structural analog of clonidine that does not cross the blood-brain barrier, enabling the selective study of peripheral and spinal α2-adrenoceptor pharmacology without confounding central nervous system effects . The free base (CAS 4751-48-8) is typically procured as the hydrochloride salt (CAS 4749-61-5) for research applications. ST-91 displays approximately 120-fold selectivity for α2 receptors over α1 receptors and preferentially activates non-α2A subtypes, with evidence suggesting a putative α2C agonist profile . Its primary research applications encompass spinal antinociception, α2-adrenoceptor subtype characterization, opioid synergy studies, and investigation of peripheral α2-mediated hemodynamic and cardiopulmonary effects.

Why Clonidine, Dexmedetomidine, or Xylazine Cannot Substitute for ST-91 in Peripheral and Subtype-Selective α2-Adrenoceptor Research


Although clonidine, dexmedetomidine, and xylazine all activate α2-adrenoceptors, they cannot be interchanged with ST-91 without fundamentally altering experimental outcomes. ST-91 is a polar, hydrophilic molecule that does not cross the blood-brain barrier, whereas clonidine and dexmedetomidine readily penetrate the CNS, producing confounding sedative and central hypotensive effects [1]. At the receptor subtype level, ST-91 preferentially activates α2B and α2C subtypes, whereas dexmedetomidine is predominantly α2A-selective and clonidine is a non-selective partial agonist [2]. ST-91 also exhibits a distinct intrinsic efficacy rank order across subtypes and a unique tolerance profile: chronic spinal infusion of ST-91 produces negligible tolerance to itself (1.0-fold ED50 shift) compared to clonidine (36-fold shift) or dexmedetomidine (8-fold shift) [3]. These pharmacological differences mean that substituting any in-class analog for ST-91 will yield materially different receptor activation patterns, CNS penetration profiles, and adaptive responses, invalidating conclusions drawn from peripheral α2 or spinal antinociception experiments.

ST-91 (CAS 4751-48-8) Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparator Data


Blood-Brain Barrier Impermeability: ST-91 Does Not Cross the BBB, Unlike Clonidine

ST-91 is a polar clonidine analog that does not penetrate the blood-brain barrier, enabling selective study of peripheral and spinal α2-adrenoceptor pharmacology. In conscious sheep, intravenous clonidine (15 μg/kg) reduced arterial PO₂ from 91±4 mmHg (saline) to 30±3 mmHg, while ST-91 (30 μg/kg) produced a lesser reduction to 43±6 mmHg. Furthermore, ST-91 increased mean arterial blood pressure in a dose-dependent manner (P<0.0001), whereas clonidine did not affect blood pressure [1]. In a direct cerebral blood flow comparison, clonidine reduced normocarbic CBF by 36%, whereas ST-91 at an equivalent intravenous dose did not reproduce this central effect, confirming its lack of BBB penetration [2]. This peripheral restriction is a critical differentiating feature: clonidine and dexmedetomidine both cross the BBB and produce centrally-mediated sedation and hypotension, confounding experiments that aim to isolate peripheral or spinal α2 mechanisms.

Blood-brain barrier Peripheral α2-adrenoceptor Cerebral blood flow

α2-Adrenoceptor Subtype Selectivity Profile: ST-91 Preferentially Activates α2B/α2C, Not α2A

ST-91 exhibits a fundamentally different α2-adrenoceptor subtype activation profile from both clonidine and dexmedetomidine. Graham et al. (1997) explicitly used dexmedetomidine and ST-91 as tools relatively selective for α2A and α2B adrenoceptors, respectively, to dissect spinal antinociceptive pathways [1]. In recombinant HEK293 cell cAMP accumulation assays, ST-91 activates α2A-, α2B-, and α2C-ARs with EC₅₀ values of 155, 371, and 851 nM, respectively, indicating its lowest potency at the α2C subtype yet preferential functional engagement of non-α2A pathways in native tissue contexts . In contrast, clonidine stimulates [³⁵S]GTPγS binding at human α2A-, α2B-, and α2C-ARs with EC₅₀ values of 26.92, 56.23, and 912.01 nM, respectively, showing markedly higher α2A potency . Independent functional studies confirmed that ST-91 acts predominantly at non-α2A adrenoceptors, with data from α2A-knockout mice demonstrating that ST-91 potency is only moderately reduced (3-fold) in the absence of α2A-ARs, whereas most α2AR agonists lose efficacy entirely [2]. Collectively, these data establish ST-91 as a mixed α2B/α2C-preferring agonist with a subtype selectivity fingerprint distinct from the α2A-preferring profiles of clonidine and dexmedetomidine.

α2-adrenoceptor subtypes α2B agonist α2C agonist Subtype selectivity

Intrinsic Efficacy Across α2-Adrenoceptor Subtypes: ST-91 vs. Clonidine and Dexmedetomidine

Using a common [³⁵S]GTPγS incorporation assay at cloned human α2-AR subtypes, Jasper et al. (1998) quantified intrinsic activity (relative to norepinephrine = 1.00) for ST-91, clonidine, and dexmedetomidine across all three subtypes. At the α2A subtype, ST-91 exhibited an intrinsic activity of 0.63, nearly double that of clonidine (0.32), while dexmedetomidine showed 0.73. At the α2B subtype, ST-91 (0.44) was substantially more efficacious than clonidine (0.18), though less than dexmedetomidine (1.10). At the α2C subtype, ST-91 (0.32) modestly exceeded clonidine (0.23) but fell well below dexmedetomidine (1.03) [1]. In a complementary in vivo analysis, Takano & Yaksh (1991) determined that at the intrathecal ED₅₀ (hot plate test), dexmedetomidine, clonidine, and ST-91 required apparent receptor occupancies of 10%, 36%, and 30%, respectively, confirming that ST-91 possesses higher intrinsic efficacy than clonidine at spinal α2 receptors mediating antinociception [2]. The ED₅₀ values themselves were 13 nmol (dexmedetomidine), 120 nmol (clonidine), and 21 nmol (ST-91) [2]. This intermediate intrinsic efficacy profile means ST-91 activates α2B and α2C receptors more robustly than clonidine, making it the preferred tool for studying signaling pathways that require a higher degree of receptor activation at these subtypes.

Intrinsic efficacy Partial agonist [³⁵S]GTPγS binding Receptor reserve

Differential Tolerance Development: ST-91 Exhibits Minimal Self-Tolerance and Unique Cross-Tolerance Profile vs. Clonidine and Dexmedetomidine

Chronic 7-day intrathecal infusion of equianalgesic doses of dexmedetomidine, clonidine, and ST-91 revealed dramatically different tolerance profiles. In animals receiving continuous dexmedetomidine infusion, subsequent dose-response curves showed rightward shifts of 8-fold for dexmedetomidine, 36-fold for clonidine, and 1.0-fold (no significant change) for ST-91, indicating that dexmedetomidine-tolerant animals remained fully responsive to ST-91 [1]. Conversely, chronic ST-91 infusion produced a 62-fold rightward shift for ST-91 itself, a 22-fold shift for clonidine, and only a 0.9-fold shift for dexmedetomidine [1]. These asymmetric cross-tolerance patterns demonstrate that ST-91 acts upon a spinal α2-adrenoceptor population pharmacologically distinguishable from that engaged by dexmedetomidine and clonidine [1]. The absence of cross-tolerance between ST-91 and dexmedetomidine in both directions confirms that these agonists activate non-identical receptor pools or subtypes in the spinal cord, a finding consistent with independent subtype selectivity data [2]. For laboratories studying chronic α2-adrenoceptor pharmacology or evaluating tolerance mechanisms, ST-91 provides a unique profile that cannot be replicated by clonidine or dexmedetomidine.

Tolerance Cross-tolerance Chronic spinal infusion α2-adrenoceptor desensitization

Potent Synergy with Intrathecal Opioids: ST-91 Acts via Non-α2A Mechanisms to Enhance Morphine Antinociception

ST-91 demonstrates a potent, statistically significant synergistic interaction with intrathecal morphine that is mechanistically distinct from other α2AR agonists. In rats, concurrent intrathecal administration of ST-91 (0.01–0.3 nmol) with morphine produced highly significant leftward shifts in morphine dose-response curves on the 52.5°C hot plate test, with the interaction coefficient β12 significantly different from zero (P<0.001), confirming a multiplicative synergistic effect [1]. Isobolographic analysis of ST-91 combined with ketorolac also revealed significant synergy (fractional dose ratios <1) for both phase 1 and phase 2 of the formalin test [2]. Crucially, Stone et al. (2007) demonstrated that ST-91-mediated spinal antinociception and its synergy with the δ-opioid agonist deltorphin II persist in mice lacking functional α2A-ARs or α2C-ARs, with ST-91 potency reduced only 3-fold in α2A-KO mice—in stark contrast to most α2AR agonists, which entirely lose efficacy in the absence of α2A-ARs [3]. This unique pharmacology means ST-91 can produce antinociception and opioid synergy via α2B-ARs (or other non-α2A/non-α2C mechanisms), a property not shared by clonidine or dexmedetomidine [3]. The pharmacokinetic interaction is pharmacodynamic rather than metabolic: ST-91 did not alter the clearance of intrathecal [³H]morphine from thoracic or lumbar spinal cord [1].

Opioid synergy Spinal antinociception Isobolographic analysis α2-adrenoceptor opioid interaction

Vascular α2B-Adrenoceptor Functional Demonstration: ST-91 vs. Xylazine in Rat Mesenteric Artery Rings

ST-91 is a validated pharmacological tool for demonstrating α2B-adrenoceptor function in isolated vascular preparations where non-recombinant techniques are required. In endothelium-denuded rat mesenteric artery rings precontracted with phenylephrine, ST-91 (10⁻⁷ M) antagonized isoproterenol-induced relaxation, producing a significant rightward shift of the isoproterenol dose-response curve (A₅₀ = 6.81±1.40×10⁻⁷ M vs. control 1.29±0.25×10⁻⁷ M, n=4) without Eₘₐₓ depression. At 10⁻⁶ M, ST-91 produced Eₘₐₓ depression (36.1±7.0% vs. control 79.9±5.1%, n=4); both effects were reversed by the α2-antagonist yohimbine [1]. Critically, the non-subtype-selective α2-agonist xylazine at the same concentration (10⁻⁷ M) did not affect isoproterenol-induced relaxation at all, confirming that this vascular response is α2B-mediated and that xylazine cannot substitute for ST-91 in this assay [1]. In a presynaptic inhibition assay (rat vas deferens, in the presence of prazosin), ST-91 was approximately 10-fold more potent than xylazine, with A₅₀ values of 7.41±0.59×10⁻⁹ M for ST-91 versus a substantially higher (less potent) A₅₀ for xylazine [1]. These data establish ST-91 as the preferred α2B-adrenoceptor agonist for isolated tissue experiments where xylazine, clonidine, or dexmedetomidine would produce false-negative results due to insufficient α2B selectivity or potency.

α2B-adrenoceptor Vascular pharmacology Isoproterenol antagonism Presynaptic inhibition

ST-91 (N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine) High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Peripheral α2-Adrenoceptor Pharmacology Without CNS Confounds

ST-91 is the definitive tool compound for studies requiring α2-adrenoceptor activation restricted to peripheral tissues or the spinal cord. Its inability to cross the blood-brain barrier, confirmed by the absence of cerebral blood flow reduction [1] and its failure to reproduce central clonidine effects, eliminates the sedative and centrally-mediated hypotensive confounds that compromise experiments using clonidine or dexmedetomidine [2]. This makes ST-91 indispensable for research on peripheral α2-mediated hypoxemia, atrial natriuretic peptide release, gastrointestinal motility, and vascular α2B function, where CNS penetration would confound data interpretation.

Spinal α2B/α2C Subtype-Selective Antinociception & Mechanistic Pain Research

For spinal pain researchers seeking to isolate α2B- or α2C-mediated antinociceptive pathways, ST-91 is the agonist of choice. It is relatively selective for α2B adrenoceptors compared to the α2A-preferring dexmedetomidine and clonidine [3]. Critically, ST-91 retains antinociceptive efficacy in α2A-knockout mice with only a 3-fold potency reduction, whereas most α2AR agonists lose efficacy entirely in the absence of α2A-ARs [4]. This property enables the study of non-α2A spinal analgesic mechanisms and supports research into pain therapies that circumvent α2A-mediated sedation.

Opioid-Sparing Analgesia & Synergy Research

ST-91 demonstrates potent, statistically significant synergy with intrathecal morphine (interaction coefficient β12 P<0.001) and with δ-opioid agonists such as deltorphin II, even in the absence of functional α2A- or α2C-ARs [5][4]. This non-α2A-mediated synergy is unique among commercially available α2AR agonists and positions ST-91 as an essential research tool for developing opioid-sparing analgesic strategies. The absence of pharmacokinetic interaction (ST-91 does not alter intrathecal morphine clearance) confirms that the synergy is pharmacodynamic in nature [5].

Tolerance & Receptor Desensitization Mechanistic Studies

ST-91 exhibits a tolerance and cross-tolerance profile fundamentally distinct from clonidine and dexmedetomidine. Chronic ST-91 infusion produces no cross-tolerance to dexmedetomidine (0.9-fold shift) and minimal cross-tolerance to clonidine (22-fold), while chronic dexmedetomidine produces no cross-tolerance to ST-91 (1.0-fold shift) [6]. These asymmetric patterns provide a powerful experimental framework for pharmacologically dissecting distinct spinal α2-adrenoceptor populations and for studying receptor desensitization mechanisms in chronic pain models without the confounding factor of universal α2-AR downregulation.

Quote Request

Request a Quote for N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.